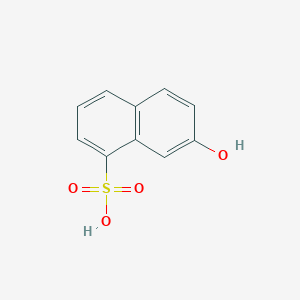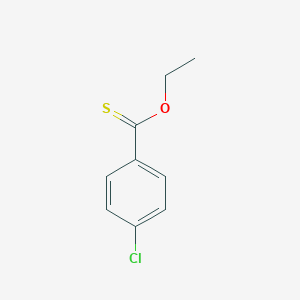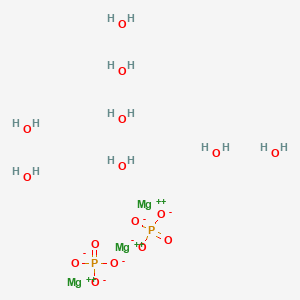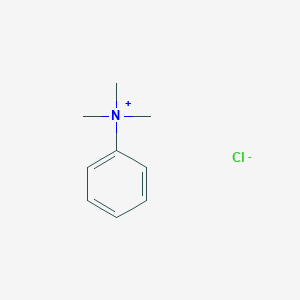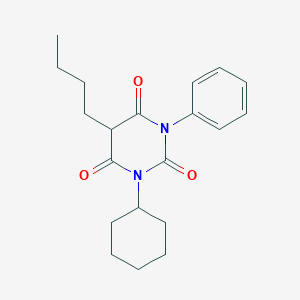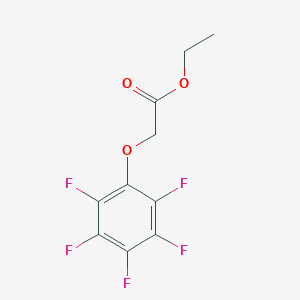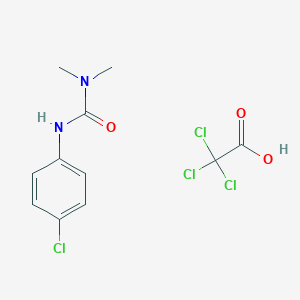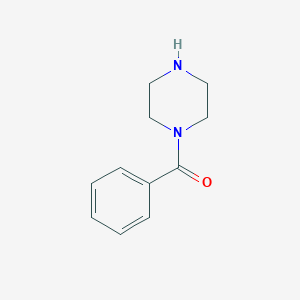
Benzoylpiperazine
Descripción general
Descripción
Synthesis Analysis
- Synthesis and Molecular Docking Studies : Desai et al. (2019) synthesized novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde and characterized its structure using spectroscopic techniques and X-Ray diffraction studies. They also performed molecular docking studies to understand the binding mode of the compound with specific target proteins (Desai et al., 2019).
Molecular Structure Analysis
- Crystal Structure and Molecular Geometry : The study by Desai et al. (2019) provides insights into the molecular structure of benzoylpiperazine derivatives, revealing specific dihedral angles and twisting due to the bulky piperazinyl group (Desai et al., 2019).
Chemical Reactions and Properties
- Oxidation Behavior : Petride et al. (2006) investigated the oxidation of various benzoylpiperazine derivatives, including 1-benzoyl-4-benzylpiperazine, with RuO4. This study provides insights into the chemical reactions and properties of benzoylpiperazine under oxidation conditions (Petride et al., 2006).
Physical Properties Analysis
- Thermodynamic and Computational Analysis : Abbu et al. (2019) performed a comprehensive study on the charge transfer complex of 1-benzoylpiperazine, including thermodynamic parameters and computational DFT analysis. This research sheds light on the physical properties of benzoylpiperazine (Abbu et al., 2019).
Chemical Properties Analysis
- Charge Transfer Complex Formation : The research by Abbu et al. (2019) and Venkatesh et al. (2019) also highlights the chemical properties of benzoylpiperazine, especially in the context of charge transfer interactions and complex formation (Venkatesh et al., 2019).
Aplicaciones Científicas De Investigación
GlyT1 Inhibitors : Pinard et al. (2008) discovered benzoylpiperazine as a structurally novel GlyT1 inhibitor, showing high potency, excellent selectivity against the GlyT2 isoform, and in vivo efficacy after oral administration (Pinard et al., 2008).
Positive Inotropic Agents : Liu et al. (2017) synthesized triazoloquinoxaline derivatives bearing benzoylpiperazine moieties, which exhibited favorable positive inotropic activities, surpassing standard drugs like milrinone (Liu et al., 2017).
Neurotoxic Effects Comparison : Katz et al. (2018) compared the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine, revealing their mechanisms of inducing oxidative stress, inhibiting mitochondrial functions, and stimulating apoptosis in neuronal cells (Katz et al., 2018).
Antiarrhythmic Agents : Yung et al. (1968) synthesized benzoylpiperazine analogs as potential antiarrhythmic agents, with some compounds showing protective effects against cardiac arrhythmias in tests (Yung et al., 1968).
Charge Transfer Complex Analysis : Abbu et al. (2019) studied the charge transfer complex of benzoylpiperazine with benzoquinone, indicating its high stability and providing insights into the charge transfer route through experimental and theoretical studies (Abbu et al., 2019).
HIV-1 Inhibitors : Wang et al. (2009) developed azaindole derivatives from benzoylpiperazine as inhibitors of HIV-1 attachment, showing significant improvements in antiviral activity and pharmaceutical properties (Wang et al., 2009).
Carcinogenic Studies : Singer et al. (1981) examined the carcinogenic properties of benzoylpiperazine derivatives in rats, with one derivative showing weak carcinogenic effects and inducing tumors in the forestomach (Singer et al., 1981).
Anxiolytic-like Activity : Strub et al. (2016) synthesized and evaluated a benzoylpiperazine derivative for anxiolytic-like activity in animal models, showing significant anxiolytic-like effects mediated by the opioid system (Strub et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Benzoylpiperazine, also known as Benzoylpiperazine, is a biochemical reagent . It has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Mode of Action
1-Benzoylpiperazine interacts with numerous different receptors, but the net effect produced more or less resembles that of an amphetamine-type drug . It acts as a serotonergic agonist , increasing serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted renally . The elimination half-life is approximately 5.5 hours .
Result of Action
The molecular and cellular effects of 1-Benzoylpiperazine’s action are similar to those of amphetamines . This results in increased concentrations of serotonin and dopamine in the brain, leading to feelings of euphoria and increased energy . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzoylpiperazine. For instance, co-ingestion of ethanol increases the likelihood of adverse BZP-induced symptoms, but reduces the incidence of BZP seizures . Additionally, the occurrence of genetic enzymatic polymorphisms may also contribute to its interindividual variability .
Propiedades
IUPAC Name |
phenyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354043 | |
| Record name | 1-Benzoylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperazine | |
CAS RN |
13754-38-6 | |
| Record name | 1-Benzoylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzoylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Benzoylpiperazines have been shown to interact with various targets, including:
- Glycine transporter subtype 1 (GlyT1): These compounds bind at the intracellular gate of the GlyT1 release pathway, overlapping with the glycine release site. This binding locks GlyT1 in an inward-open conformation, leading to non-competitive inhibition of glycine reuptake. This, in turn, prolongs neurotransmitter signaling. []
- G protein-coupled receptor 55 (GPR55): Benzoylpiperazines can act as agonists of GPR55, activating downstream signaling pathways. Interestingly, this activity appears specific to human GPR55 and not its rodent ortholog. [, ]
- Serotonin (5-HT) receptors: Certain phenylpiperazine derivatives, structurally related to benzoylpiperazines, display nanomolar affinities for 5-HT1 receptors, leading to potential serotonergic effects. []
ANone:
- Spectroscopic data: Detailed spectroscopic data can be found in publications focusing on the synthesis and characterization of benzoylpiperazine derivatives. For example, [] describes the 1H NMR, 13C NMR, high-resolution MS, and IR spectroscopic characterization of various 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including benzoylpiperazine derivatives.
ANone: The scientific literature primarily focuses on the biological activity and pharmacological properties of benzoylpiperazine derivatives. Limited information is available regarding its material compatibility, stability, and non-biological applications. Further research is needed to explore these aspects.
ANone: Benzoylpiperazine itself is not generally recognized for its catalytic properties. The research primarily focuses on its role as a pharmacophore in various biologically active molecules.
ANone: Computational tools have been instrumental in benzoylpiperazine research, particularly in:
- Understanding structure-activity relationships: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoylpiperazine derivatives, for example, to investigate their platelet-activating factor (PAF) antagonist activity. These studies help elucidate the structural features responsible for biological activity. []
ANone: SAR studies have revealed key insights into how structural modifications impact the activity of benzoylpiperazine derivatives:
- GlyT1 inhibitors: Modifications to the benzoylpiperazine core, including substitutions on the phenyl ring and variations in the linker region, significantly influence potency and selectivity for GlyT1. [, ]
- GPR55 agonists: The benzoylpiperazine scaffold appears crucial for GPR55 agonism, with specific substitutions modulating potency. The lack of activity towards rodent GPR55 suggests species-specific structural requirements for binding. []
- PAF antagonists: QSAR studies suggest that the spatial arrangement of positive and negative charges in benzoylpiperazine derivatives contributes to their PAF antagonist activity. []
ANone: The provided research papers primarily focus on the synthesis, SAR, and initial biological characterization of benzoylpiperazine derivatives. Comprehensive information on the aspects mentioned above, such as detailed PK/PD, toxicology, and clinical data, requires further research and investigation beyond the scope of these initial studies.
A: While pinpointing the exact discovery of benzoylpiperazine is difficult, its use as a building block in medicinal chemistry dates back several decades. Early research explored its potential as a scaffold for various pharmacological activities, including antiarrhythmic agents. [] The identification of benzoylpiperazine derivatives as GlyT1 inhibitors and GPR55 agonists represents significant milestones in recent years, opening avenues for developing new therapeutics for neurological and other disorders. [, , ]
ANone: Benzoylpiperazine research inherently involves cross-disciplinary collaborations between medicinal chemists, pharmacologists, computational chemists, and biologists. The development of benzoylpiperazine-based drug candidates will further benefit from expertise in drug formulation, delivery, and clinical research. For example:
- Collaboration between synthetic chemists and computational chemists is crucial for optimizing the structure of benzoylpiperazine derivatives to enhance their potency and selectivity for specific targets. []
- Understanding the interaction of benzoylpiperazines with drug transporters requires expertise in pharmacology and cell biology. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


